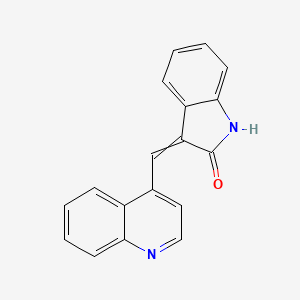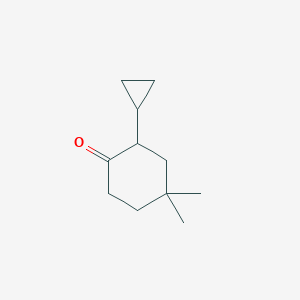
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopropyl group and two methyl groups at the 4th position, along with a ketone functional group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,4-dimethylcyclohexan-1-one can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate cyclohexanone derivative. This can be done using carbenes or carbenoid reagents, such as diazomethane or Simmons-Smith reagents, which react with alkenes to form cyclopropane rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions. The use of catalysts, such as dirhodium complexes, can enhance the efficiency and selectivity of the reaction .
化学反応の分析
Types of Reactions
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The cyclopropyl and methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Cyclopropyl-4,4-dimethylcyclohexan-1-one involves its interaction with various molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards nucleophiles and electrophiles. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations .
類似化合物との比較
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the cyclopropyl group, making it less strained and less reactive.
2-Cyclopropylcyclohexanone: Similar structure but without the additional methyl groups, leading to different steric and electronic properties.
Uniqueness
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one is unique due to the presence of both the cyclopropyl and dimethyl groups, which impart distinct reactivity and stability to the compound. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
CAS番号 |
138384-27-7 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
2-cyclopropyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-11(2)6-5-10(12)9(7-11)8-3-4-8/h8-9H,3-7H2,1-2H3 |
InChIキー |
OCMRKKMEMXDOCN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C(C1)C2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


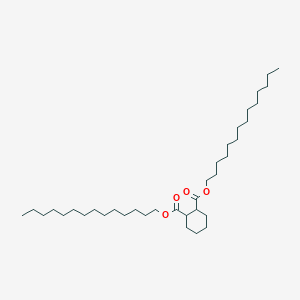
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
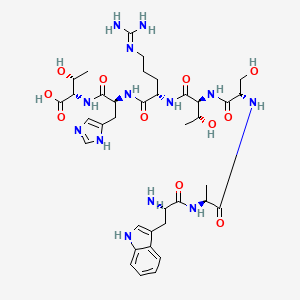
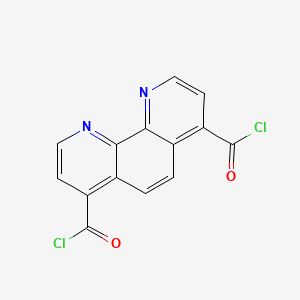
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
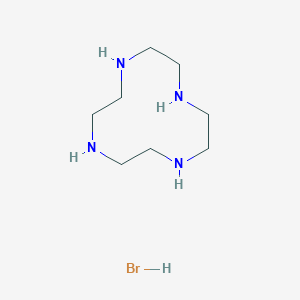
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
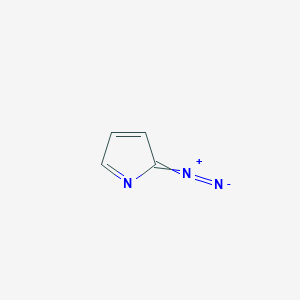
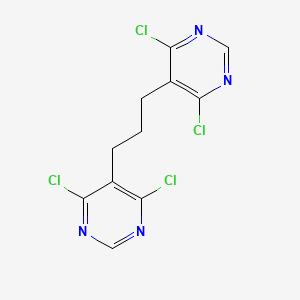
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
